1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride

Description

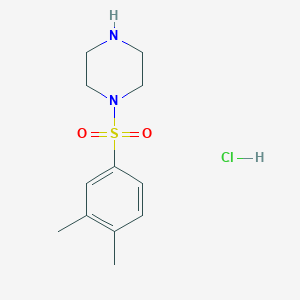

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZBUIGZOLALHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-09-4 | |

| Record name | Piperazine, 1-[(3,4-dimethylphenyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Sulfonylation Reaction

Reagents :

- Piperazine (1.0 equivalent)

- 3,4-Dimethylbenzenesulfonyl chloride (1.1 equivalents)

- Triethylamine (2.0 equivalents, as HCl scavenger)

- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

- Dissolve 3,4-dimethylbenzenesulfonyl chloride in anhydrous DCM (10 mL/g sulfonyl chloride) under nitrogen.

- Add piperazine portionwise at 0–5°C with vigorous stirring.

- Introduce triethylamine dropwise to neutralize liberated HCl.

- Stir at room temperature for 12–24 hours.

Workup :

- Concentrate the mixture to 50% volume.

- Acidify with 1 M HCl (pH 2–3), discard the organic layer.

- Basify the aqueous phase with 1 M NaOH (pH 10–12).

- Extract with ethyl acetate (6 × 40 mL), dry over MgSO₄, and concentrate.

Yield : 60–70% (white solid, >98% purity by LCMS).

Alternative Synthetic Routes

Piperazine Core Derivatization

For cases where piperazine is unavailable, it can be synthesized via:

Direct Sulfonation of Preformed Piperazines

- Microwave-Assisted Synthesis :

Hydrochloride Salt Formation

Procedure :

- Dissolve the free base in isopropanol (5 mL/g).

- Add concentrated HCl (1.1 equivalents) at 0°C.

- Stir for 1 hour, filter, and wash with cold ether.

Characterization :

- ¹H NMR (DMSO-d₆): δ 2.20 (s, 6H, CH₃), 2.70–2.80 (m, 8H, piperazine), 7.45–7.55 (m, 3H, aromatic).

- LCMS : m/z 287.2 [M+H]⁺.

Critical Reaction Parameters

Industrial-Scale Adaptations

Patent CN107915694A Methodology :

- Step 1 : Sulfurylation of o-fluoronitrobenzene with 2,4-dimethylthiophenol in DMF (80°C, 5 hours).

- Step 2 : Nitro reduction with Fe/NH₄Cl (80°C, 3 hours).

- Step 3 : Cyclization with bis(2-chloroethyl)amine hydrochloride (reflux, 36 hours).

- Final Yield : 84–97% after recrystallization.

Purity Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperazine derivatives.

Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride has been investigated as a potential lead compound for developing new therapeutic agents. Its sulfonamide moiety is known for its ability to inhibit various enzymes, making it useful in the design of enzyme inhibitors.

- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds exhibit antimicrobial properties. The specific modifications in this compound may enhance its efficacy against bacterial strains.

Biological Research

- Enzyme Inhibition Studies : This compound serves as a tool in studying enzyme kinetics and inhibition mechanisms. It can be used to elucidate the role of specific enzymes in metabolic pathways.

- Cellular Assays : Researchers utilize this compound in cellular assays to assess its effects on cell viability and proliferation, contributing to the understanding of its pharmacological profile.

Material Science

- Polymer Chemistry : The unique properties of this compound allow it to be incorporated into polymer matrices. This incorporation can enhance the mechanical and thermal properties of materials.

- Surface Modification : Its ability to modify surfaces at the molecular level makes it suitable for applications in coatings and adhesives.

Case Studies

Several studies highlight the effectiveness of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

- Enzyme Inhibition Research : In a detailed analysis of enzyme inhibition, this compound was found to effectively inhibit specific proteases involved in disease processes, providing insights into its therapeutic potential.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for enzyme inhibitors | Potential lead for new therapeutic agents |

| Biological Research | Enzyme kinetics and cellular assays | Effective in inhibiting specific enzymes |

| Material Science | Polymer enhancement and surface modification | Improved mechanical properties in polymer composites |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-(3,4-dimethylbenzenesulfonyl)piperazine hydrochloride and its analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings from Comparative Analysis

Substituent Impact on Receptor Affinity

- Sigma-1 Receptor Agonists : SA4503 and related sulfonyl piperazines (e.g., benzodioxepine sulfonyl derivatives) exhibit sigma-1 receptor binding, reducing immobility in depression models . The 3,4-dimethylbenzenesulfonyl group in the target compound may similarly target sigma receptors.

- Serotonin Receptor Modulation : TFMPP and BZP interact with 5-HT receptors, with substituents like trifluoromethyl or benzyl groups dictating selectivity and potency . The 3,4-dimethyl group in the target compound may enhance lipophilicity and receptor binding compared to halogenated analogs.

Pharmacological Effects Psychostimulant vs. The target compound’s dimethylphenyl sulfonyl group may favor sigma receptor activity over psychostimulant effects. Antimicrobial Activity: Chlorobenzyl and methylphenyl sulfonyl derivatives (e.g., 1-(3-chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine) exhibit moderate activity against bacterial strains, suggesting substituent-dependent efficacy .

Physicochemical Properties

- Lipophilicity : Electron-withdrawing groups (e.g., trifluoromethyl in TFMPP) increase metabolic stability but reduce solubility. The 3,4-dimethyl group in the target compound may balance lipophilicity and solubility for CNS penetration.

- Synthetic Accessibility : Sulfonyl piperazines are typically synthesized via sulfonylation of piperazine precursors, as seen in the synthesis of 1-((trifluoromethyl)sulfonyl)piperazine hydrochloride .

Biological Activity

Overview

1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows for diverse biological activities, making it a subject of interest for drug discovery and development.

- Molecular Formula : C12H19ClN2O2S

- Molecular Weight : 290.81 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)sulfonylpiperazine; hydrochloride

- CAS Number : 1803591-09-4

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating various biochemical pathways. This mechanism is crucial in its application as a potential therapeutic agent.

Biological Activities

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive functions.

- Antiviral Properties : Research indicates that sulfonamide derivatives, including compounds similar to this compound, exhibit antiviral activities against various viruses. This opens avenues for developing antiviral agents based on its structure.

- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is important for protecting against cellular damage and inflammation.

Study on Enzyme Inhibition

A study focused on synthesizing piperazine derivatives demonstrated that compounds with a sulfonamide moiety exhibited strong inhibition of AChE. The results indicated that modifications to the piperazine structure could enhance the inhibitory activity against AChE, suggesting that this compound could be optimized for better efficacy against Alzheimer's disease .

Antiviral Activity Assessment

Research on sulfonamide compounds has revealed their potential as antiviral agents. For instance, derivatives similar to this compound were evaluated against coxsackievirus B, showing promising results in inhibiting viral replication . Such findings highlight the compound's versatility in targeting different biological pathways.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Benzylpiperazine | Stimulant properties | Used in recreational drugs |

| 1-(3-Chlorophenyl)piperazine | Antidepressant synthesis | Starting material for various antidepressants |

| Trimetazidine | Treatment for angina pectoris | Piperazine derivative with cardiovascular effects |

| This compound | Enzyme inhibition, antiviral activity | Unique sulfonyl group enhances reactivity |

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(3,4-Dimethylbenzenesulfonyl)piperazine hydrochloride, and how can purity be ensured during scale-up?

Methodological Answer: The synthesis typically involves reacting piperazine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or chloroform. Key steps include:

- Sulfonylation: Piperazine reacts with the sulfonyl chloride at 0–5°C to minimize side reactions (e.g., disubstitution) .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) removes unreacted reagents and byproducts .

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (δ ~7.5–7.8 ppm for aromatic protons, δ ~3.1–3.5 ppm for piperazine protons) .

Q. Q2. Which analytical techniques are critical for validating the identity and stability of this compound under varying storage conditions?

Methodological Answer:

- Identity Confirmation:

- Stability Testing:

- Forced Degradation Studies: Expose to heat (60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 14 days. Monitor degradation via HPLC peak area changes .

- Long-Term Stability: Store at -20°C under nitrogen; assess monthly for hygroscopicity and hydrochloride dissociation using Karl Fischer titration .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in receptor-binding assays?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions: Optimize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to match physiological targets. Use radioligand binding (e.g., ³H-labeled antagonists) with membrane preparations from transfected HEK293 cells .

- Metabolite Interference: Perform LC-MS/MS to rule out in situ degradation (e.g., hydrolysis of the sulfonyl group) during assays .

- Orthogonal Validation: Cross-validate using functional assays (e.g., cAMP accumulation for GPCR activity) and computational docking (AutoDock Vina) to correlate binding affinity with structural interactions .

Q. Q4. What strategies mitigate side reactions during the synthesis of analogs with modified sulfonyl or piperazine moieties?

Methodological Answer:

- Controlled Sulfonylation: Use stoichiometric piperazine (1.1 eq) and slow addition of sulfonyl chloride (0.95 eq) at low temperatures to prevent di-sulfonylation .

- Protecting Groups: Introduce Boc or Fmoc on piperazine’s secondary amine before sulfonylation, followed by deprotection with TFA or piperidine .

- Byproduct Analysis: Employ UPLC-QTOF to identify impurities (e.g., N-oxide derivatives) and optimize reaction time/temperature using DoE (Design of Experiments) .

Q. Q5. How does the compound’s stability in biological matrices (e.g., plasma, brain homogenate) impact pharmacokinetic studies?

Methodological Answer:

- Matrix Stability: Spike compound into rat plasma/brain homogenate and incubate at 37°C. Quench with acetonitrile, then quantify via LC-MS/MS.

- Metabolite Profiling: Use high-resolution MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Mechanistic and Methodological Questions

Q. Q6. What in vitro models are suitable for studying the compound’s mechanism of action in neurological disorders?

Methodological Answer:

- Dopamine/Serotonin Release: Employ rat striatal synaptosomes preloaded with ³H-dopamine or ³H-serotonin. Measure release inhibition using superfusion systems under depolarizing conditions (30 mM KCl) .

- Microglial Activation: Use BV-2 cells stimulated with LPS; quantify TNF-α/IL-6 via ELISA and NF-κB nuclear translocation via immunofluorescence .

- Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess effects on voltage-gated Na⁺/K⁺ channels .

Q. Q7. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications:

- Pharmacophore Mapping: Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs. Validate with molecular dynamics simulations (AMBER) .

Safety and Handling

Q. Q8. What precautions are critical when handling this compound in aqueous or acidic environments?

Methodological Answer:

- Hydrolysis Risk: Avoid prolonged exposure to water (>pH 5) to prevent sulfonamide bond cleavage. Use anhydrous DMF or THF for reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize acidic residues with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .

Data Interpretation and Reproducibility

Q. Q9. How can researchers address batch-to-batch variability in biological assays?

Methodological Answer:

- Standardized Protocols: Pre-qualify solvents (HPLC-grade) and reagents (≥99% purity) .

- Internal Controls: Include reference compounds (e.g., known receptor agonists/antagonists) in each assay plate .

- Data Normalization: Express activity as % of control response (e.g., 100% = maximum ligand effect) and use Z-factor scoring for assay quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.